2-Methyl-5-phenyl-1-penten-3-ol
CAS No.:
Cat. No.: VC14002934
Molecular Formula: C12H16O
Molecular Weight: 176.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16O |
|---|---|
| Molecular Weight | 176.25 g/mol |
| IUPAC Name | 2-methyl-5-phenylpent-1-en-3-ol |
| Standard InChI | InChI=1S/C12H16O/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-7,12-13H,1,8-9H2,2H3 |
| Standard InChI Key | SQILPJYCZMADEH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C)C(CCC1=CC=CC=C1)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
2-Methyl-5-phenyl-1-penten-3-ol () features a pentenol chain with a methyl group at position 2 and a phenyl substituent at position 5. The IUPAC name, 2-methyl-5-phenylpent-1-en-3-ol, reflects its unsaturated backbone and hydroxyl group at position 3. Key structural identifiers include:
The compound’s structure includes a conjugated double bond () at position 1-2, which influences its reactivity in electrophilic additions and oxidation reactions.
Spectroscopic and Computational Data
The Standard InChIKey (SQILPJYCZMADEH-UHFFFAOYSA-N) and PubChem CID (11789744) provide unique identifiers for database referencing. Computational studies predict a logP value of ~2.64, indicating moderate lipophilicity, while its vapor pressure at 25°C is approximately 0.00637 mmHg, suggesting low volatility .
Synthesis Methodologies
Aldol Condensation Route
The primary synthesis pathway involves aldol condensation between benzaldehyde and a ketone derivative. This reaction proceeds via enolate formation, followed by nucleophilic attack on the carbonyl carbon of benzaldehyde. The intermediate β-hydroxy ketone undergoes dehydration to yield the α,β-unsaturated carbonyl compound, which is subsequently reduced to the allylic alcohol. Key steps include:
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Enolate Generation: Deprotonation of the ketone using a strong base (e.g., LDA).
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Nucleophilic Addition: Attack on benzaldehyde to form a β-hydroxy ketone intermediate.
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Dehydration: Acid-catalyzed elimination of water to form the α,β-unsaturated ketone.
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Reduction: Catalytic hydrogenation or hydride reduction to yield the allylic alcohol.
Catalytic Hydrogenation Optimization
An alternative method involves hydrogenation of phenyl-dihydropyran derivatives under high-pressure conditions (1.2 MPa ) using a 3% Pd/silica catalyst. This approach achieves a yield of 94.2% with a selectivity of 95.6% at 105–110°C . The reaction mechanism proceeds via syn-addition of hydrogen across the double bond, preserving stereochemistry .
Applications in Organic Synthesis and Flavor Chemistry
Role as a Synthetic Intermediate
Research Findings and Kinetic Studies
Solvent and Temperature Effects
Kinetic studies reveal that reactions involving 2-Methyl-5-phenyl-1-penten-3-ol are highly sensitive to solvent polarity. In polar aprotic solvents (e.g., DMSO), the rate of nucleophilic substitution increases due to enhanced stabilization of transition states. Conversely, nonpolar solvents favor electrophilic additions by reducing solvation of the carbonyl group. Temperature also modulates reactivity, with an activation energy () of ~45 kJ/mol observed for dehydration steps.
Photooxidation and Environmental Impact
Under UV irradiation, the compound undergoes OH-initiated photooxidation, producing carbonyl byproducts such as 3-oxo-2-methyl-5-phenylpentanal . This pathway is critical in atmospheric chemistry, as analogous allylic alcohols contribute to secondary organic aerosol (SOA) formation .
Related Compounds and Patent Landscape
Structural Analogs
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2-Methyl-5-phenyl-1-pentanol: Saturated analog with reduced reactivity .
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1-Penten-3-ol: Shorter-chain homolog studied for mosquito attractant properties .
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(R)-3-Methyl-3-phenyl-1-pentene: Chiral analog used in asymmetric hydrovinylation .
Patent Overview
Patents involving 2-Methyl-5-phenyl-1-penten-3-ol focus on its use in polycyclic compound synthesis (e.g., steroids) and flavor encapsulation technologies. A notable application includes its incorporation into slow-release fragrance matrices for household products.
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